Fluphenazine decanoate dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

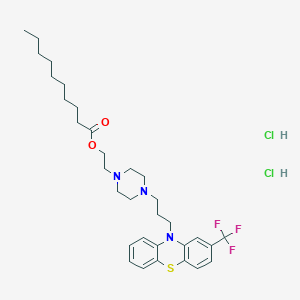

2D Structure

Propiedades

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIYWOFSPALWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46Cl2F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2376-65-0 | |

| Record name | Fluphenazine decanoate dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluphenazine Decanoate Dihydrochloride

Introduction

Fluphenazine is a potent, first-generation (typical) antipsychotic agent belonging to the phenothiazine class of drugs.[1][2] It is primarily utilized in the management of chronic schizophrenia and other psychotic disorders.[1][3] The dihydrochloride salt is associated with the fluphenazine molecule itself, while the decanoate ester form represents a significant pharmaceutical modification designed for long-acting parenteral administration. Fluphenazine decanoate is a prodrug that, when formulated in an oily vehicle for intramuscular or subcutaneous injection, provides a slow and sustained release of the active fluphenazine moiety over several weeks.[4][5][6] This long-acting injectable (LAI) formulation is crucial for maintenance therapy, particularly in patients with chronic schizophrenia where medication adherence is a concern.[1][7][8]

This technical guide provides a comprehensive overview of the mechanism of action of fluphenazine decanoate, detailing its pharmacokinetic properties that govern its long-acting nature and its complex pharmacodynamic interactions with central nervous system receptors. The content is tailored for researchers, scientists, and drug development professionals, incorporating quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Pharmacokinetics: The Depot Formulation and Sustained Release

The defining characteristic of fluphenazine decanoate is its pharmacokinetic profile, which is engineered to provide prolonged therapeutic effects from a single administration.[4] This is achieved through its formulation as a depot injection.[7]

1.1 Prodrug and Depot Mechanism Fluphenazine decanoate is the decanoate salt form of fluphenazine, functioning as a prodrug.[5][9] It is administered via deep intramuscular (IM) or subcutaneous (SC) injection, typically in a sesame oil vehicle.[6][10] Following injection, the hydrophobic, oil-based formulation forms a localized deposit, or "depot," within the muscle or adipose tissue.[7][11]

From this depot, the fluphenazine decanoate ester, being highly lipophilic, is absorbed into the systemic circulation at a very slow rate.[4][11] Once in circulation, the ester undergoes enzymatic hydrolysis by plasma and tissue esterases, cleaving the decanoate tail to release the pharmacologically active fluphenazine.[4][12][13] This absorption and hydrolysis process is the rate-limiting step, resulting in a gradual and sustained release of active drug over an extended period, a phenomenon known as "flip-flop" kinetics.[14] This mechanism bypasses first-pass hepatic metabolism, potentially increasing bioavailability compared to oral formulations, and maintains stable plasma concentrations, which can improve therapeutic efficacy and tolerability.[7][14]

References

- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fluphenazine - Wikipedia [en.wikipedia.org]

- 3. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 4. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 5. Fluphenazine Decanoate | C32H44F3N3O2S | CID 3388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluphenazine decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Practical Review of Long-Acting Injectable Antipsychotics [uspharmacist.com]

- 8. drugs.com [drugs.com]

- 9. Fluphenazine Decanoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. chegg.com [chegg.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of fluphenazine decanoate vs dihydrochloride

An In-depth Technical Guide to the Pharmacokinetics of Fluphenazine Decanoate vs. Dihydrochloride

Executive Summary

Fluphenazine is a potent typical antipsychotic of the phenothiazine class, utilized primarily in the management of schizophrenia and other psychotic disorders. It is available in two principal formulations that exhibit markedly different pharmacokinetic profiles: the short-acting dihydrochloride salt and the long-acting decanoate ester. Fluphenazine dihydrochloride is suited for acute management and for patients who can adhere to daily oral or frequent intramuscular dosing. In contrast, fluphenazine decanoate, a long-acting injectable (LAI), is designed for maintenance therapy, ensuring sustained therapeutic drug levels and improving medication adherence in patients with chronic conditions. This guide provides a detailed comparison of their pharmacokinetics, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate their distinct clinical applications for researchers, scientists, and drug development professionals.

Shared Mechanism of Action

Both fluphenazine dihydrochloride and fluphenazine decanoate share the same active moiety, fluphenazine, and thus have an identical mechanism of action once the active drug is available systemically. Fluphenazine is a potent antagonist of the dopamine D2 receptor in the brain's mesolimbic pathways.[1][2][3][4] The overactivity of these dopaminergic pathways is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][5] By blocking D2 receptors, fluphenazine mitigates the effects of excess dopamine, leading to the alleviation of psychotic symptoms.[6][7]

Fluphenazine also exhibits affinity for other receptors, including dopamine D1, serotonin (5-HT2), histamine (H1), and alpha-adrenergic receptors, which contributes to its broader therapeutic effects and side-effect profile.[1][3][4]

Caption: Fluphenazine blocks postsynaptic D2 receptors, inhibiting dopamine signaling.

Comparative Pharmacokinetic Profiles

The fundamental difference between the two formulations lies in their pharmacokinetic properties, which are dictated by their chemical structure and delivery system. The dihydrochloride is a water-soluble salt for rapid action, while the decanoate is a lipophilic ester dissolved in an oily vehicle for slow, sustained release.[6][8][9]

Administration and Absorption

-

Fluphenazine Dihydrochloride: Administered orally (as tablets or liquid concentrate) or via intramuscular (IM) injection.[5][10] It is rapidly absorbed from the gastrointestinal tract and parenteral sites.[9][10] Oral administration is subject to extensive first-pass metabolism in the liver, which reduces its bioavailability.[1][11]

-

Fluphenazine Decanoate: Administered as a deep IM or subcutaneous (SC) injection in a sesame oil vehicle.[12][13] The decanoate ester is highly lipophilic, forming a drug depot in the muscle or adipose tissue.[14] The active fluphenazine is released slowly and gradually as the ester is hydrolyzed by tissue enzymes.[6][8] This process bypasses first-pass metabolism, leading to a "flip-flop" kinetic profile where the absorption rate is slower than the elimination rate.[14]

Caption: Absorption pathways for fluphenazine dihydrochloride vs. decanoate.

Distribution, Metabolism, and Excretion

Once in systemic circulation, the disposition of active fluphenazine is identical for both formulations.

-

Distribution: Fluphenazine is widely distributed throughout the body.[15] It is highly lipophilic and extensively bound to plasma proteins (90-99%).[12][13] It readily crosses the blood-brain barrier to exert its effects and also crosses the placenta and is distributed into breast milk.[12][15][16]

-

Metabolism: The drug is extensively metabolized in the liver, primarily by the CYP2D6 isoenzyme.[13][17] Major metabolites include fluphenazine sulfoxide and 7-hydroxyfluphenazine.[16]

-

Excretion: Metabolites and a small amount of unchanged drug are excreted in both urine and feces.[5][6][11] Due to its long half-life, fluphenazine from the decanoate formulation can be detected in the plasma up to six months after the final injection.[18]

Quantitative Pharmacokinetic Data

The key distinctions in the clinical use of fluphenazine dihydrochloride and decanoate are underscored by their quantitative pharmacokinetic parameters.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Fluphenazine Dihydrochloride | Fluphenazine Decanoate | Reference(s) |

| Route of Administration | Oral, Intramuscular (IM) | Intramuscular (IM), Subcutaneous (SC) | [5][12] |

| Onset of Action | ~1 hour | 24 - 72 hours | [5][9] |

| Time to Peak (Tmax) | 0.5 hours (Oral), 1.5-2 hours (IM) | 8 - 10 hours | [5][10][17] |

| Duration of Action | 6 - 8 hours | 1 - 6 weeks (typically 2-4 weeks) | [5][12] |

| Elimination Half-Life | 14 - 16 hours | 6.8 - 9.6 days (single dose)~14.3 days (multiple doses) | [5][18][19] |

| Bioavailability | Low and variable (Oral) due to first-pass effect | High (avoids first-pass effect) | [1][20] |

Experimental Protocols

A pivotal study elucidating the pharmacokinetic differences between fluphenazine formulations was conducted by Curry et al. (1979). The methodology employed provides a framework for understanding how these key parameters are determined.

Protocol: Kinetics of Fluphenazine Administration (based on Curry et al., 1979)

-

Objective: To compare the plasma concentrations and elimination kinetics of fluphenazine following administration of fluphenazine dihydrochloride, enanthate, and decanoate esters.[21][22]

-

Subjects: The study involved seven human subjects who had been receiving maintenance therapy with fluphenazine injections for a minimum of six months.[21][22]

-

Methodology:

-

Drug Administration: A single dose of 1,2-ethanol ¹⁴C-labeled fluphenazine was administered to each subject in one of the three formulations (dihydrochloride, enanthate, or decanoate).[21]

-

Sample Collection: Blood samples were collected at predetermined intervals for up to 21 days post-administration. Urine and feces were also collected.[21][22]

-

Sample Processing (Selective Solvent Extraction):

-

Plasma samples were alkalinized to make fluphenazine and its non-polar metabolites lipid-soluble.

-

An organic solvent (e.g., heptane containing isoamyl alcohol) was added to extract fluphenazine and its metabolites from the aqueous plasma.

-

The organic layer was then washed with a buffer to remove more polar metabolites, leaving the parent fluphenazine in the organic phase.

-

The fluphenazine was then back-extracted into an acidic aqueous solution.

-

-

Quantification: The amount of ¹⁴C radioactivity in the final extract was measured using liquid scintillation counting to determine the concentration of unchanged fluphenazine.[22]

-

Data Analysis: Plasma concentration-time curves were plotted. Pharmacokinetic parameters, including peak concentration (Cmax), time to peak (Tmax), and elimination half-life (t½), were calculated from these curves.[21][22]

-

-

Key Findings: The study demonstrated significant differences in the pharmacokinetic profiles, with the decanoate ester showing the longest elimination half-life and the dihydrochloride the shortest. The results supported the hypothesis that the rate-limiting step for the long-acting esters is the slow release of the drug from the injection site.[21][22]

Caption: Workflow of a comparative pharmacokinetic study of fluphenazine formulations.

Conclusion and Clinical Implications

The profound differences in the pharmacokinetic profiles of fluphenazine dihydrochloride and fluphenazine decanoate dictate their distinct therapeutic roles.

-

Fluphenazine Dihydrochloride: Its rapid onset and short duration of action make it suitable for the acute management of psychosis and for dose titration in newly diagnosed patients.[5][10] However, its reliance on frequent, repeated dosing can be a significant barrier to adherence for patients with chronic schizophrenia.

-

Fluphenazine Decanoate: As a long-acting injectable, it provides stable, therapeutic plasma concentrations for several weeks, which is invaluable for maintenance therapy.[12][18] This formulation dramatically improves medication adherence, reduces the risk of relapse, and minimizes the peaks and troughs in plasma concentration seen with oral dosing, potentially reducing certain side effects.[8][23]

For drug development professionals, the case of fluphenazine serves as a classic example of how formulation science—specifically, the creation of a long-acting ester prodrug—can fundamentally alter a drug's pharmacokinetic profile to meet a critical clinical need for sustained therapeutic action and improved patient compliance.

References

- 1. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. jmedchem.com [jmedchem.com]

- 5. drugs.com [drugs.com]

- 6. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 7. Fluphenazine Decanoate | C32H44F3N3O2S | CID 3388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is Fluphenazine Decanoate used for? [synapse.patsnap.com]

- 9. Fluphenazine HCl | antipsychotic medication | CAS# 146-56-5 | InvivoChem [invivochem.com]

- 10. medcentral.com [medcentral.com]

- 11. Articles [globalrx.com]

- 12. Fluphenazine decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdr.net [pdr.net]

- 14. Clinical pharmacokinetics of the depot antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fluphenazine decanoate [glowm.com]

- 16. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mims.com [mims.com]

- 18. mentalhealth.com [mentalhealth.com]

- 19. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pdr.net [pdr.net]

- 21. Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Fluphenazine decanoate, fluphenazine hydrochloride given orally, and placebo in remitted schizophrenics. I. Relapse rates after one year - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the History and Development of Long-Acting Injectable Antipsychotics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and core scientific principles of long-acting injectable (LAI) antipsychotics. From their inception to address the critical challenge of medication non-adherence in schizophrenia to the sophisticated drug delivery technologies of modern formulations, this document provides a comprehensive overview for professionals in the field of drug development and neuroscience.

A Historical Perspective: From Oral to Long-Acting Formulations

The journey of antipsychotic medication began in the 1950s with the discovery of chlorpromazine, a first-generation antipsychotic (FGA). While revolutionary, the effectiveness of oral antipsychotics was often compromised by non-adherence, leading to relapse and rehospitalization. This clinical challenge spurred the development of LAI formulations, originally known as "depot" injections, to ensure consistent medication delivery and improve patient outcomes.

The first LAI antipsychotic, fluphenazine enanthate, was introduced in 1966, followed by fluphenazine decanoate in 1968.[1][2] These early formulations were based on esterifying the parent drug and dissolving it in an oil-based vehicle, such as sesame oil. This simple yet effective technology allowed for the slow release of the drug from the muscle tissue over several weeks. Following this, other FGA LAIs like haloperidol decanoate became available in the 1980s.[3]

The advent of second-generation antipsychotics (SGAs), or "atypical" antipsychotics, in the 1990s marked a significant shift in the treatment of schizophrenia, offering a better side-effect profile, particularly concerning extrapyramidal symptoms. However, it wasn't until 2003 that the first SGA LAI, risperidone microspheres (Risperdal Consta), received FDA approval.[3][4] This ushered in a new era of LAI development, characterized by more advanced drug delivery technologies.

Evolution of Drug Delivery Technologies

The transition from FGA to SGA LAIs was accompanied by a significant evolution in the underlying drug delivery technologies, moving from simple oil-based depots to more complex aqueous-based systems.

First-Generation LAIs (FGA-LAIs): Oil-Based Depots

The technology behind FGA-LAIs is relatively straightforward. The antipsychotic drug is chemically modified into a long-chain fatty acid ester, such as a decanoate, which is then dissolved in a viscous oil vehicle. Following intramuscular injection, this oily solution forms a depot in the muscle tissue. The slow release of the drug is governed by the gradual diffusion of the ester from the oil into the surrounding aqueous environment, where it is then hydrolyzed by enzymes to release the active parent drug.

Second-Generation LAIs (SGA-LAIs): Advanced Formulations

SGA-LAIs utilize a variety of more sophisticated technologies to achieve extended-release profiles. These are typically aqueous-based suspensions, which can offer advantages in terms of injection site pain and tissue reactions compared to oil-based formulations.[3][5]

-

Polymeric Microspheres: This technology, famously used for risperidone LAI (Risperdal Consta), involves encapsulating the active drug within biodegradable polymer microspheres, most commonly poly(lactic-co-glycolic acid) (PLGA).[6] The drug release is controlled by the slow erosion and degradation of the polymer matrix in the body. The Medisorb® technology is a specific example of this platform used for risperidone.[7][8][9][10]

-

Nanocrystal Suspensions: Paliperidone palmitate (Invega Sustenna, Invega Trinza, Invega Hafyera) utilizes a nanocrystal technology. The poorly water-soluble drug is formulated as nanocrystals suspended in an aqueous vehicle. After injection, the nanocrystals slowly dissolve at the injection site, leading to sustained absorption of the drug.

-

Prodrug Formulations: Aripiprazole lauroxil (Aristada) is a prodrug of aripiprazole. The long-chain fatty acid ester of aripiprazole is formulated as a crystalline suspension. Following injection, the prodrug is slowly hydrolyzed to release the active aripiprazole.

-

Salt Forms with Low Water Solubility: Olanzapine pamoate (Zyprexa Relprevv) is a salt of olanzapine with very low water solubility. When injected as a microcrystalline suspension, it forms a depot that slowly dissolves, providing extended drug release.

Quantitative Data on LAI Antipsychotics

The following tables summarize key quantitative data for a selection of commonly used LAI antipsychotics, providing a basis for comparison.

Table 1: Pharmacokinetic Parameters of Selected LAI Antipsychotics

| Drug | Formulation Technology | Time to Peak Plasma Concentration (Tmax) | Half-Life (t1/2) | Dosing Interval |

| First-Generation | ||||

| Haloperidol Decanoate | Oil-based ester | 3-9 days | ~21 days | Every 4 weeks |

| Fluphenazine Decanoate | Oil-based ester | 8-12 hours | 7-10 days (single dose), 14-21 days (multiple doses) | Every 2-4 weeks |

| Second-Generation | ||||

| Risperidone (Consta) | PLGA Microspheres | 3-4 weeks (main peak) | 3-6 days (initial), 4-6 days (terminal) | Every 2 weeks |

| Paliperidone Palmitate (Sustenna) | Nanocrystal Suspension | ~13 days | 25-49 days | Every 4 weeks |

| Paliperidone Palmitate (Trinza) | Nanocrystal Suspension | ~30-33 days | 84-95 days (deltoid), 118-139 days (gluteal) | Every 3 months |

| Olanzapine Pamoate | Low-solubility salt | Within 24 hours (initial peak), 7 days (median peak) | ~30 days | Every 2 or 4 weeks |

| Aripiprazole Monohydrate (Maintena) | Crystalline Suspension | 5-7 days | 29.9 - 46.5 days | Every 4 weeks |

| Aripiprazole Lauroxil (Aristada) | Prodrug | ~35 days | 54-57 days | Every 4, 6, or 8 weeks |

Note: Pharmacokinetic parameters can vary depending on the injection site, dose, and patient-specific factors.

Table 2: Comparative Efficacy of LAI vs. Oral Antipsychotics and Between Different LAIs

| Comparison | Key Efficacy Outcome | Result |

| LAIs vs. Oral Antipsychotics | ||

| Paliperidone Palmitate vs. Oral Antipsychotics | Time to first treatment failure | Median time to first treatment failure was 416 days for paliperidone palmitate vs. 226 days for oral antipsychotics.[11] |

| Risperidone LAI vs. Oral Risperidone | Relapse Rate | No significant difference in relapse rates in some randomized controlled trials. |

| Between LAIs | ||

| Paliperidone Palmitate vs. Risperidone LAI | Change in PANSS Total Score | Paliperidone palmitate was found to be non-inferior to risperidone LAI.[12][13] |

| Aripiprazole Monohydrate vs. Paliperidone Palmitate | Time to Impending Relapse | Aripiprazole monohydrate demonstrated a longer time to impending relapse. |

Table 3: Common Adverse Events of Selected SGA-LAIs (Incidence >5%)

| Adverse Event | Risperidone LAI | Paliperidone Palmitate | Olanzapine LAI | Aripiprazole Monohydrate |

| Injection Site Reactions | ~2-4% | 5-18.6%[11] | ~5% | 4-11% |

| Weight Gain | 9% | 11.9%[11] | 22% | 7-10% |

| Akathisia | 4-11% | 11.1%[11] | 2-5% | 8-10% |

| Insomnia | 8-15% | 16.8%[11] | 12% | 7-13% |

| Sedation/Somnolence | 6-13% | 4-6% | 21% | 5-6% |

| Hyperprolactinemia | Common | Common | Less Common | Rare (can decrease prolactin) |

Note: Incidence rates can vary across studies and patient populations. This table provides a general overview.

Experimental Protocols in LAI Antipsychotic Development

The development of LAI antipsychotics involves a rigorous series of preclinical and clinical studies to establish their safety, efficacy, and pharmacokinetic profile.

Preclinical Development

In Vitro Drug Release Studies:

-

Objective: To characterize the rate and extent of drug release from the LAI formulation in a laboratory setting. This is a critical quality control test and is essential for formulation development.

-

Methodology:

-

Apparatus: USP Apparatus 4 (flow-through cell) or USP Apparatus 2 (paddle) with modifications like dialysis sacs or enhancer cells are often employed.[14] For microsphere formulations, a sample-and-separate method may be used.

-

Dissolution Media: The choice of media is crucial and aims to mimic physiological conditions. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used. Surfactants like Tween 20 may be added to enhance the solubility of hydrophobic drugs.[15] For accelerated release testing, conditions such as elevated temperature (e.g., 45°C) and the addition of organic solvents (e.g., ethanol) may be used.[16]

-

Sampling and Analysis: Samples are collected at predetermined time points over an extended period (days to weeks). The concentration of the released drug is typically quantified using High-Performance Liquid Chromatography (HPLC).[17]

-

Animal Models:

-

Objective: To evaluate the in vivo performance of the LAI formulation, including its pharmacokinetic profile, efficacy, and safety, before human trials.

-

Methodology:

-

Pharmacokinetic Studies: Rodents (rats, mice) and non-human primates are commonly used. Following administration of the LAI, blood samples are collected at various time points to determine the plasma concentration of the drug and its metabolites.

-

Efficacy Models (Schizophrenia-like symptoms):

-

Positive Symptoms: Models often involve inducing hyperlocomotion and stereotypy using psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP). The ability of the LAI to reverse these behaviors is assessed.[18] Prepulse inhibition (PPI) of the startle reflex is another key measure, as deficits in PPI are observed in individuals with schizophrenia.[19]

-

Negative Symptoms: Social interaction tests are used to model social withdrawal. The three-chamber sociability test is a common paradigm.[1]

-

Cognitive Deficits: Various maze-based tasks (e.g., Morris water maze, Y-maze) are used to assess learning and memory.

-

-

Safety and Tolerability: Injection site reactions are evaluated through macroscopic and microscopic examination of the tissue at the injection site.[20]

-

Clinical Development

Phase I-III Clinical Trials:

-

Objective: To establish the safety, tolerability, pharmacokinetics, and efficacy of the LAI in humans.

-

Methodology:

-

Study Design: Early phase studies often focus on pharmacokinetics and safety in healthy volunteers or stable patients. Later phase efficacy trials are typically randomized, double-blind, and placebo-controlled or active-comparator-controlled.

-

Patient Population: Participants are diagnosed with schizophrenia or other relevant psychotic disorders based on criteria from the Diagnostic and Statistical Manual of Mental Disorders (DSM).

-

Efficacy Assessment:

-

Positive and Negative Syndrome Scale (PANSS): This is the gold-standard rating scale for assessing the severity of symptoms in schizophrenia. It is a 30-item scale that evaluates positive symptoms, negative symptoms, and general psychopathology.[4][21][22]

-

Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I): The CGI-S is a 7-point scale that requires the clinician to rate the severity of the patient's illness. The CGI-I is a 7-point scale used to rate the change in the patient's condition from baseline.[4][23][24]

-

-

Safety and Tolerability Assessment: This includes monitoring of adverse events, physical examinations, vital signs, laboratory tests, and electrocardiograms. Specific attention is given to injection site reactions, which are often assessed using visual analog scales for pain and investigator ratings for redness, swelling, and induration.[25][26][27]

-

Mechanism of Action and Signaling Pathways

The therapeutic effects of antipsychotic drugs are primarily mediated through their interaction with dopamine and serotonin receptor systems in the brain.

First-Generation Antipsychotics (FGAs)

FGAs primarily act as antagonists at the dopamine D2 receptors in the mesolimbic pathway. The overactivity of this pathway is thought to be responsible for the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 receptors, FGAs reduce dopaminergic neurotransmission, thereby alleviating these symptoms. However, their blockade of D2 receptors in other pathways, such as the nigrostriatal pathway, can lead to extrapyramidal side effects.

Second-Generation Antipsychotics (SGAs)

SGAs have a more complex mechanism of action. They are also D2 receptor antagonists, but they generally have a lower affinity for these receptors and/or dissociate from them more rapidly. A key distinguishing feature of most SGAs is their potent antagonism of the serotonin 2A (5-HT2A) receptor. This dual action is thought to contribute to their "atypical" profile, including a lower risk of extrapyramidal symptoms and potential efficacy against negative symptoms. The blockade of 5-HT2A receptors can increase dopamine release in certain brain regions, such as the prefrontal cortex, which may help to alleviate negative and cognitive symptoms.

Experimental Workflow for LAI Development

The development of a novel LAI antipsychotic follows a structured workflow from initial formulation to clinical evaluation.

References

- 1. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Comparative Peripheral Anticholinergic-Like Adverse Event Profiles of Olanzapine and Risperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. To what extent do the PANSS and CGI-S overlap? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Risperidone versus olanzapine for schizophrenia | Cochrane [cochrane.org]

- 6. mdpi.com [mdpi.com]

- 7. Janssen To Use Alkermes Medisorb In Phase III Study + | Bioworld | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Alkermes Begins Multi-Center Clinical Trial of Medisorb Naltrexone in Alcohol-Dependent Patients | Alkermes plc [investor.alkermes.com]

- 11. INVEGA SUSTENNA® (paliperidone palmitate) Comparative Efficacy Study [invegasustennahcp.com]

- 12. Once-monthly Invega Sustenna as good as bi-weekly Risperdal Consta for schizophrenia [insights.citeline.com]

- 13. Clinical Trial Comparison [jnjmedicalconnect.com]

- 14. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acnp.org [acnp.org]

- 19. maze.conductscience.com [maze.conductscience.com]

- 20. Long-Acting Atypical Antipsychotics: Characterization of the Local Tissue Response - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. esmed.org [esmed.org]

- 23. [PDF] Linking PANSS negative symptom scores with the Clinical Global Impressions Scale: understanding negative symptom scores in schizophrenia | Semantic Scholar [semanticscholar.org]

- 24. Linking PANSS negative symptom scores with the Clinical Global Impressions Scale: understanding negative symptom scores in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Long-Acting Injectable Antipsychotics: A Systematic Review of Their Non-Systemic Adverse Effect Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Long-Acting Injectable Antipsychotics: A Systematic Review of Their Non-Systemic Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physicochemical Properties of Fluphenazine Decanoate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine decanoate dihydrochloride is the dihydrochloride salt of the decanoate ester of fluphenazine, a potent typical antipsychotic medication belonging to the phenothiazine class. Its long-acting injectable formulation is crucial for the management of chronic psychosis, particularly in schizophrenia, by improving patient compliance. A thorough understanding of its physicochemical properties is fundamental for formulation development, analytical method validation, and predicting its pharmacokinetic and pharmacodynamic behavior. This document provides an in-depth overview of these properties, complete with experimental protocols and mechanistic diagrams.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Chemical Structure | 2-[4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-piperazinyl]ethyl decanoate dihydrochloride | [1][2] |

| CAS Number | 2376-65-0 | [1][3] |

| Molecular Formula | C₃₂H₄₄F₃N₃O₂S·2HCl | [2][3] |

| Molecular Weight | 664.69 g/mol | [2] |

| Appearance | White to off-white solid powder | [4] |

| Melting Point | 226–233 °C (for Fluphenazine HCl) | [4] |

| Solubility | Practically insoluble in water; very soluble in ethanol and methylene chloride; freely soluble in methanol. | [5] |

| pKa | 7.81 (Strongest Basic, for Fluphenazine) | [6] |

| LogP (Octanol-Water) | 8.22 (Calculated for Fluphenazine Decanoate) | [7] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of active pharmaceutical ingredients (APIs). Below are protocols for key analytical procedures.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used for the simultaneous determination of fluphenazine decanoate and its active metabolite, fluphenazine, in plasma.[8][9]

-

Objective: To quantify fluphenazine decanoate and assess its purity by separating it from degradation products and related impurities.

-

Instrumentation: A standard HPLC system equipped with a coulometric or UV detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Kinetex EVO C18, 250 mm x 4.6 mm, 5 µm).[4][10]

-

Mobile Phase: A filtered and degassed isocratic mixture of methanol, acetonitrile, and 10 mM ammonium acetate (70:15:15, v/v/v), with the pH adjusted to 6.0 with acetic acid.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 259 nm.[4]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Sample Preparation (from plasma):

-

To 1 mL of plasma, add an internal standard (e.g., perphenazine).

-

Perform a liquid-liquid extraction with a suitable organic solvent like a mixture of n-pentane and ethyl acetate.

-

Vortex the mixture and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

-

-

Quantification: Construct a calibration curve using standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against concentration. The concentration in unknown samples is determined from this curve. The limit of quantitation is typically around 0.25 ng/mL.[8]

Determination of pKa by Reversed-Phase HPLC

The dissociation constant (pKa) is a critical parameter influencing a drug's solubility and permeability across biological membranes.

-

Objective: To determine the pKa value(s) of fluphenazine by measuring the retention factor's dependence on the mobile phase pH.[11]

-

Principle: The retention of an ionizable compound on a reversed-phase column is highly dependent on its ionization state. A plot of the retention factor (k) versus the mobile phase pH typically yields a sigmoidal curve, from which the pKa can be determined.

-

Methodology:

-

Prepare a series of mobile phases consisting of acetonitrile and phosphate buffers with pH values ranging from 2.5 to 11.0.

-

Equilibrate the C18 column with each mobile phase.

-

Inject a standard solution of fluphenazine and record the retention time at each pH.

-

Calculate the retention factor (k) for each pH using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.

-

Plot the retention factor (k) against the pH of the mobile phase.

-

The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve. For more accurate results, the pKa values obtained at different acetonitrile concentrations are extrapolated to 0% organic modifier.[11]

-

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) measures the lipophilicity of a compound and is a key predictor of its membrane permeability and oral absorption.

-

Objective: To determine the n-octanol/water partition coefficient.

-

Shake-Flask Method (Classic Protocol):

-

Prepare a saturated solution of the drug in n-octanol, which has been pre-saturated with water.

-

Prepare a volume of water that has been pre-saturated with n-octanol.

-

Mix equal volumes of the drug-containing n-octanol and the drug-free aqueous phase in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the drug in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

-

-

Computational Method: LogP can also be calculated using software based on the molecular structure, which sums the contributions of individual atoms and fragments.[12]

Mechanism of Action & Signaling Pathway

Fluphenazine decanoate is a prodrug that is slowly hydrolyzed in vivo to its active form, fluphenazine. Fluphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[6][13] This blockade of D2 receptors is thought to normalize the hyperactivity of dopaminergic neurotransmission associated with the positive symptoms of schizophrenia.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins.[14] Activation of the D2 receptor by dopamine normally leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). By blocking this receptor, fluphenazine prevents these downstream signaling events.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. [this compound (100 mg)] - CAS [2376-65-0] [store.usp.org]

- 4. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluphenazine decanoate | 5002-47-1 [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychiatry.ru [psychiatry.ru]

- 10. Fluphenazine Decanoate [doi.usp.org]

- 11. researchgate.net [researchgate.net]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. Fluphenazine Decanoate | C32H44F3N3O2S | CID 3388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

Fluphenazine Decanoate: A Technical Guide to its Metabolism and Active Metabolites in Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine decanoate, a long-acting injectable antipsychotic, is a cornerstone in the management of chronic schizophrenia. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body, leading to the formation of several active metabolites. A thorough understanding of its metabolism, the resulting active compounds, and their pharmacokinetic profiles in relevant research models is critical for drug development, preclinical safety assessment, and the optimization of therapeutic strategies. This technical guide provides an in-depth overview of the metabolism of fluphenazine decanoate, focusing on its active metabolites, quantitative data from various research models, detailed experimental protocols for their analysis, and the signaling pathways they modulate.

Metabolism of Fluphenazine Decanoate and its Active Metabolites

Fluphenazine decanoate is a prodrug that, after intramuscular administration, is slowly released from the oily vehicle and hydrolyzed by esterases to the active moiety, fluphenazine. Fluphenazine then undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP1A2.[1][2] This biotransformation process generates a number of metabolites, with three being recognized for their pharmacological activity: 7-hydroxy-fluphenazine, fluphenazine sulfoxide, and fluphenazine N-oxide.

7-hydroxy-fluphenazine is a significant active metabolite, demonstrating a notable affinity for dopamine D2 receptors, approximately 20% of the parent drug's affinity[3]. Fluphenazine sulfoxide is another major metabolite, although its affinity for dopamine receptors is considerably lower than that of fluphenazine and 7-hydroxy-fluphenazine[3]. Fluphenazine N-oxide is also formed, but its contribution to the overall pharmacological effect is considered to be minor due to its low brain penetration and receptor affinity[3].

The metabolic profile can differ based on the route of administration. Oral administration of fluphenazine leads to a significant first-pass metabolism, resulting in higher concentrations of metabolites like fluphenazine sulfoxide compared to the parent drug[4]. In contrast, the intramuscular depot injection of fluphenazine decanoate bypasses the first-pass effect, leading to higher plasma concentrations of the parent fluphenazine relative to its metabolites[5].

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for fluphenazine and its active metabolites in various research models. It is important to note that comprehensive pharmacokinetic data for all metabolites across all species are not always available in the public domain.

Table 1: Pharmacokinetic Parameters of Fluphenazine Following Fluphenazine Decanoate Administration in Dogs

| Parameter | Value (mean ± SD) | Research Model | Reference |

| Fluphenazine Decanoate (Prodrug) - Intravenous | Beagle Dogs (n=4) | [1] | |

| Clearance (CL) | 42.9 ± 6.3 L/h | [1] | |

| Terminal Half-life (t½) | 3.5 ± 0.8 h | [1] | |

| Volume of Distribution (Vd) | 216 ± 61 L | [1] | |

| Fluphenazine (Active Drug) - Intravenous | Beagle Dogs (n=4) | [1] | |

| Volume of Distribution (Vd) | 51 ± 17.8 L | [1] | |

| Fluphenazine (Active Drug) - Intramuscular (in sesame oil) | Beagle Dogs | [1] | |

| Apparent Half-life (t½) | 9.7 ± 2.0 days | [1] |

Table 2: Tissue Distribution and Receptor Affinity of Fluphenazine and its Metabolites in Rats

| Compound | Brain Region Levels (Relative to Fluphenazine) | Dopamine D1 Receptor Affinity (% of Fluphenazine) | Dopamine D2 Receptor Affinity (% of Fluphenazine) | Reference |

| Fluphenazine Sulfoxide | 24% to 96% | 1% to 3% | 1% to 3% | [3] |

| 7-hydroxy-fluphenazine | 1% to 20% | 5% | 20% | [3] |

| Fluphenazine N-oxide | 1% to 20% | 1% to 3% | 1% to 3% | [3] |

Data derived from rats treated with oral fluphenazine dihydrochloride for 15 days.[3]

Detailed Experimental Protocols

Accurate quantification of fluphenazine and its metabolites is crucial for pharmacokinetic and metabolism studies. Below are detailed methodologies for their analysis in biological matrices.

Protocol 1: Simultaneous Quantification of Fluphenazine and other Antipsychotics in Plasma/Serum by UPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous analysis of several antipsychotic drugs, including fluphenazine.[1]

1. Sample Preparation:

-

To 100 µL of plasma or serum, add 300 µL of a precipitating reagent (acetonitrile:methanol, 50:50 v/v) containing a suitable internal standard (e.g., imipramine-D3 at 0.12 ng/µL).

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the clear supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions:

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm, maintained at 25°C.

-

Mobile Phase: A linear gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Injection Volume: 8 µL.

-

MS/MS System: Waters TQD or equivalent, with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Data Analysis: Use appropriate software (e.g., Waters Quanlynx) for data acquisition and quantification against a calibration curve.

Protocol 2: Extraction and Analysis of Fluphenazine and Metabolites from Brain Tissue by GC-MS

This protocol provides a general framework for the analysis of fluphenazine and its metabolites in brain tissue, which can be adapted based on available instrumentation and specific metabolite standards.

1. Brain Tissue Homogenization and Extraction:

-

Homogenize a known weight of brain tissue in a suitable buffer.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the brain homogenate. For SPE, a C18 or mixed-mode cation exchange cartridge can be effective.

-

Elute the analytes from the SPE cartridge using an appropriate organic solvent (e.g., methanol or a mixture of organic solvents).

-

Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (if necessary):

-

Some metabolites may require derivatization to improve their volatility and chromatographic properties for GC-MS analysis. Silylation is a common derivatization technique for hydroxyl groups.

3. GC-MS Conditions:

-

GC System: Agilent 7890 GC or equivalent.

-

Column: A low-bleed capillary column suitable for drug analysis (e.g., HP-5MS).

-

Injection: Splitless injection of the reconstituted sample.

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization: Electron Ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

Protocol 3: In Vitro Metabolism of Fluphenazine Decanoate using Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of fluphenazine decanoate using liver microsomes from various species (e.g., rat, dog, monkey, human).

1. Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine:

-

Liver microsomes (final concentration typically 0.5-1 mg/mL).

-

Fluphenazine decanoate (dissolved in a suitable solvent like DMSO, final concentration to be determined based on experimental goals).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

-

Pre-incubate the mixture at 37°C for a few minutes.

2. Initiation of Metabolic Reaction:

-

Add an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

3. Incubation and Termination:

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

4. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method, such as LC-MS/MS (as described in Protocol 1).

Signaling Pathways

The primary mechanism of action of fluphenazine and its active metabolites is the antagonism of dopamine D2 receptors in the brain.[5][6] Blockade of these G-protein coupled receptors (GPCRs) interferes with downstream signaling cascades, leading to the antipsychotic effects.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are coupled to inhibitory G-proteins (Gαi). Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). When PKA activity is low, DARPP-32 is dephosphorylated and inactive.

Fluphenazine and its active metabolite, 7-hydroxy-fluphenazine, act as antagonists at the D2 receptor, blocking the inhibitory effect of dopamine. This disinhibition of adenylyl cyclase results in an increase in cAMP levels and subsequent activation of PKA. Activated PKA then phosphorylates DARPP-32, which in its phosphorylated state becomes a potent inhibitor of Protein Phosphatase 1 (PP1). The inhibition of PP1 leads to a cascade of effects on various neuronal proteins, ultimately modulating neuronal excitability and gene expression.

Metabolic Pathway of Fluphenazine Decanoate

The following diagram illustrates the sequential metabolism of fluphenazine decanoate.

Conclusion

The metabolism of fluphenazine decanoate is a complex process that yields several active metabolites, each with its own pharmacokinetic and pharmacodynamic profile. Understanding the quantitative aspects of this metabolism in various research models is essential for the rational development and clinical application of this important antipsychotic medication. The provided protocols offer a starting point for researchers to accurately quantify fluphenazine and its metabolites, while the signaling pathway diagrams provide a visual representation of its mechanism of action. Further research is warranted to fill the existing gaps in the pharmacokinetic data of the active metabolites, which will undoubtedly contribute to a more comprehensive understanding of the therapeutic and adverse effects of fluphenazine decanoate.

References

- 1. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of fluphenazine, a highly lipophilic drug, estimated from a pulse dose of a stable isotopomer in dogs at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-human primates in the PKPD evaluation of biologics: Needs and options to reduce, refine, and replace. A BioSafe White Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of clinical pharmacokinetics on neuroleptic therapy in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of fluphenazine decanoate (modecateR) on hepatic microsomal enzyme activity in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Fluphenazine Decanoate in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluphenazine decanoate, a long-acting injectable antipsychotic, in preclinical animal models relevant to schizophrenia research. This document outlines detailed protocols for drug preparation and administration, along with methodologies for key behavioral assays used to assess antipsychotic efficacy.

Introduction

Fluphenazine decanoate is a long-acting esterified form of the typical antipsychotic fluphenazine, a potent dopamine D2 receptor antagonist.[1][2][3] Its long-acting formulation, typically dissolved in sesame oil, allows for sustained drug release and stable plasma concentrations over several weeks, making it a valuable tool for chronic studies in animal models of schizophrenia.[1][2][3] This sustained action mimics the clinical use of long-acting injectable (LAI) antipsychotics in patients with schizophrenia, thereby enhancing the translational relevance of preclinical findings.

The primary mechanism of action of fluphenazine is the blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain.[1][2][3] This action is thought to underlie its efficacy in reducing the positive symptoms of schizophrenia. Fluphenazine's interaction with D2 receptors initiates an intracellular signaling cascade mediated by Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Drug Preparation and Administration

2.1. Materials:

-

Fluphenazine decanoate salt

-

Sesame oil (sterile)

-

Benzyl alcohol (as a preservative, optional)

-

Sterile glass vials

-

Sterile syringes and needles (at least 21-gauge)

-

Vortex mixer

-

Analytical balance

2.2. Protocol for Preparation of Fluphenazine Decanoate Solution (25 mg/mL):

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of fluphenazine decanoate salt.

-

Calculate the required volume of sesame oil to achieve a final concentration of 25 mg/mL.

-

If a preservative is desired, add benzyl alcohol to the sesame oil to a final concentration of 1.2% (w/v).

-

Gradually add the fluphenazine decanoate salt to the sesame oil (with or without benzyl alcohol) in a sterile glass vial.

-

Vortex the mixture vigorously until the salt is completely dissolved and the solution is clear and pale yellow.

-

Store the solution protected from light at room temperature (20°C to 25°C). Avoid freezing.

2.3. Administration to Rodents:

-

Route of Administration: Intramuscular (IM) or subcutaneous (SC) injection. Deep IM injection into the gluteal muscle is common.

-

Syringe and Needle: Always use a dry syringe and a needle of at least 21-gauge to prevent the oily solution from becoming cloudy.

-

Dosage: The appropriate dose will vary depending on the animal model and the specific behavioral test. Refer to the data tables below for dose-response information from published studies.

Quantitative Data from Preclinical Studies

The following tables summarize the effective doses of fluphenazine decanoate in various behavioral paradigms relevant to schizophrenia.

Table 1: Fluphenazine Decanoate in Models of Positive Symptoms

| Behavioral Assay | Animal Model | Doses (mg/kg) | Effect | Reference |

| Amphetamine-Induced Hyperlocomotion | Rat | 2.5, 5.0 | Antagonism of hyperlocomotion for up to 28 days. | [4] |

| Apomorphine-Induced Stereotypy | Mouse | Not specified | Long-lasting inhibition of stereotyped behavior. | [5] |

Table 2: Fluphenazine Decanoate in Models of Extrapyramidal Side Effects

| Behavioral Assay | Animal Model | Doses (mg/kg) | Effect | Reference |

| Catalepsy Bar Test | Mouse | Not specified | Induction of marked and long-lasting catalepsy. | [6] |

| Vacuous Chewing Movements | Rat | 25 (every 3 weeks for 24 weeks) | Induction of tardive dyskinesia-like oral movements. | [7] |

Experimental Protocols

4.1. Amphetamine-Induced Hyperlocomotion

This model assesses the ability of an antipsychotic to block the psychostimulant effects of dopamine agonists, which is predictive of efficacy against positive symptoms.

-

Apparatus: Open-field arena equipped with automated photobeam tracking systems.

-

Procedure:

-

Habituate the animals to the open-field arena for 30-60 minutes daily for 2-3 days prior to testing.

-

On the test day, administer fluphenazine decanoate at the desired dose.

-

At the appropriate time point post-fluphenazine administration (e.g., 24 hours to several days, depending on the study design), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

-

Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

-

-

Data Analysis: Compare locomotor activity between the fluphenazine-treated group and a vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion in the fluphenazine group indicates antipsychotic-like activity.

4.2. Catalepsy Bar Test

This test measures the induction of catalepsy, a state of motor immobility, which is a common preclinical screen for extrapyramidal side effects of antipsychotic drugs.

-

Apparatus: A horizontal bar (approximately 0.5 cm in diameter) elevated 9-10 cm above a flat surface.

-

Procedure:

-

Administer fluphenazine decanoate at various doses to different groups of animals.

-

At predetermined time points after injection (e.g., 1, 2, 4, 24 hours), gently place the animal's forepaws on the elevated bar.

-

Start a stopwatch and measure the latency for the animal to remove both forepaws from the bar and return to a normal posture.

-

A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: Compare the latency to descend between different dose groups and a vehicle control group. A significant increase in descent latency is indicative of catalepsy.

4.3. Social Interaction Test

This test assesses social withdrawal, a negative symptom of schizophrenia.

-

Apparatus: A neutral, dimly lit open-field arena.

-

Procedure:

-

Habituate the test animal to the arena for a set period (e.g., 10 minutes) on the day before the test.

-

Administer fluphenazine decanoate or vehicle to the test animals according to the experimental design.

-

On the test day, place the test animal in the arena with an unfamiliar, weight- and sex-matched partner animal that has not received any drug treatment.

-

Record the social interaction for a defined period (e.g., 10-15 minutes) using a video camera.

-

Score the duration and frequency of social behaviors, which include sniffing (ano-genital, head, and body), following, grooming, and physical contact.

-

-

Data Analysis: Compare the total time spent in social interaction between the fluphenazine-treated and vehicle-treated groups. A significant decrease in social interaction time may indicate a drug-induced social withdrawal.

Visualizations

Experimental workflow for evaluating fluphenazine decanoate.

Dopamine D2 receptor signaling pathway antagonized by fluphenazine.

References

- 1. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 2. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. Social interactions in adolescent and adult Sprague–Dawley rats: Impact of social deprivation and test context familiarity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idus.us.es [idus.us.es]

- 5. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalepsy produced by long-acting neuroleptics, fluphenazine enanthate and fluphenazine decanoate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases glutamic acid decarboxylase mRNA in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving Fluphenazine Decanoate for Research Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of fluphenazine decanoate for various research applications, including in vitro and in vivo studies. The information compiled is based on a review of scientific literature and technical data sheets.

Fluphenazine decanoate, a long-acting injectable antipsychotic, is the decanoate ester of fluphenazine, a potent dopamine D2 receptor antagonist.[1][2] Its lipophilic nature necessitates the use of specific solvents for dissolution, as it is insoluble in water.[3] The choice of solvent and dissolution method is critical to ensure the stability and bioavailability of the compound for experimental use.

Data Presentation

Solubility of Fluphenazine Decanoate

The following table summarizes the known solubility characteristics of fluphenazine decanoate in various solvents suitable for research purposes.

| Solvent/System | Solubility | Application Suitability | Reference |

| Sesame Oil | Soluble (commercially available at 25 mg/mL) | In vivo (intramuscular/subcutaneous injection) | [4][5] |

| Methanol (absolute) | Soluble (used for preparing analytical standards) | Analytical chemistry (e.g., HPLC) | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | In vitro cell culture (with appropriate dilution) | [7] |

| Ethanol | Soluble | Stock solution preparation | [8] |

| Aqueous mixtures of Polyethylene Glycols (PEGs) | Soluble (solubility varies with PEG concentration and temperature) | Potential for various formulations | [3] |

| Diethyl Ether | Soluble (used in synthesis) | Not recommended for most biological applications due to toxicity and volatility |

Experimental Protocols

Protocol 1: Preparation of Fluphenazine Decanoate Stock Solution for In Vitro Studies

This protocol describes the preparation of a fluphenazine decanoate stock solution in DMSO, suitable for use in cell culture experiments.

Materials:

-

Fluphenazine decanoate powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile, pyrogen-free pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of fluphenazine decanoate powder.

-

Dissolution:

-

Add the appropriate volume of DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the fluphenazine decanoate is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

-

Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks due to potential precipitation or binding to the filter membrane.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.[9]

-

-

Working Solution Preparation:

-

When ready to use, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).[10] To avoid precipitation, add the DMSO stock to the media with gentle mixing.[10]

-

Protocol 2: Preparation of Fluphenazine Decanoate Formulation for In Vivo Animal Studies

This protocol outlines the preparation of a fluphenazine decanoate formulation in a vehicle suitable for parenteral administration in animal models. The most common vehicle cited in the literature for fluphenazine decanoate is sesame oil.[4][5]

Materials:

-

Fluphenazine decanoate powder

-

Sterile sesame oil

-

Sterile glass vials with rubber stoppers and aluminum seals

-

Syringes and needles

-

Vortex mixer or sonicator

-

Optional: Benzyl alcohol (as a preservative, if required for multi-dose vials)[4]

Procedure:

-

Sterilization: Ensure all materials, including glassware and the vehicle, are sterile. Sesame oil can be sterilized by dry heat or filtration through a 0.22 µm filter.

-

Weighing: In a sterile environment, accurately weigh the required amount of fluphenazine decanoate powder.

-

Dissolution:

-

Aseptically transfer the weighed powder into a sterile vial.

-

Add the sterile sesame oil to the vial to achieve the desired final concentration.

-

Seal the vial and mix thoroughly using a vortex mixer or sonicator until the powder is completely dissolved. Gentle warming may facilitate dissolution.

-

-

Preservative (Optional): If preparing a multi-dose vial, benzyl alcohol can be added as a preservative (e.g., 1.2% w/v).[4] This should be done during the dissolution step.

-

Quality Control: Visually inspect the final solution for any particulate matter. The solution should be clear and pale yellow.[4]

-

Storage: Store the prepared formulation at a controlled room temperature (20-25°C), protected from light.[9] Do not freeze.

Mandatory Visualization

Caption: Workflow for preparing fluphenazine decanoate solutions.

Caption: Fluphenazine's mechanism of action via D2 receptor antagonism.

References

- 1. WO2006138048A2 - Formulations comprising fluphenazine or derivatives thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Fluphenazine decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychiatry.ru [psychiatry.ru]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Studies on the mechanism of absorption of depot neuroleptics: fluphenazine decanoate in sesame oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preclinical Development of Long-Acting Injectable Formulations

Introduction

Long-acting injectable (LAI) formulations are designed to release a therapeutic agent in a controlled manner over an extended period, from weeks to months, following a single administration.[1][2][3] This delivery strategy offers numerous advantages, including improved patient compliance due to reduced dosing frequency, maintenance of stable plasma drug concentrations, and potentially reduced side effects.[4] The development of LAIs is a complex process that involves careful formulation design, physicochemical characterization, and comprehensive in vitro and in vivo evaluations to ensure the desired pharmacokinetic profile and biological effect.[5] These application notes provide a detailed overview and protocols for the preclinical development of LAI formulations, intended for researchers, scientists, and drug development professionals.

Formulation Development and Physicochemical Characterization

The initial stage of LAI development focuses on creating a stable formulation that can provide the desired extended-release profile. Common approaches include oil-based solutions, aqueous suspensions of drug crystals, and polymeric microspheres or nanoparticles.[6][7]

1.1. Excipient Selection

The choice of excipients is critical for the performance and stability of the LAI formulation.[8] Commonly used excipients are listed in Table 1.

| Excipient Class | Examples | Function | Reference |

| Polymers | PLGA (Poly(lactic-co-glycolic acid)), PLA (Polylactic acid), PCL (Polycaprolactone) | Control drug release rate through degradation and diffusion | [9] |

| Solvents/Co-solvents | N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG) | Solubilize the drug and polymer | [8] |

| Oils | Sesame oil, Cottonseed oil, Castor oil | Vehicle for lipophilic drugs, forming an in vivo depot | [6][10] |

| Surfactants/Emulsifiers | Polysorbate 80, Lecithin | Improve wettability and prevent aggregation of particles | [8][11] |

| Tonicity Modifiers | Mannitol, Sodium Chloride | Adjust the osmotic pressure of the formulation to be compatible with physiological fluids | [11] |

| Buffering Agents | Citrate buffer, Phosphate buffer | Maintain the pH of the formulation for drug stability | [11] |

1.2. Physicochemical Characterization

Thorough characterization of the formulation is essential to ensure quality and reproducibility. Key parameters to be evaluated are summarized in Table 2.

| Parameter | Method | Purpose | Reference |

| Particle Size and Distribution | Dynamic Light Scattering (DLS), Laser Diffraction | Influences drug release rate and injectability | [6] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates the physical stability of a suspension | [6] |

| Drug Loading and Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) | Determines the amount of drug in the formulation | [6] |

| Viscosity | Rheometer | Affects injectability and the formation of the in vivo depot | [12] |

| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Visualizes the shape and surface of particles | |

| Solid-State Characterization | X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC) | Identifies the physical form of the drug within the formulation (crystalline or amorphous) | [13][14] |

In Vitro Release Testing

In vitro release testing is a critical tool for screening and optimizing LAI formulations, and for quality control.[3] The goal is to establish a method that can discriminate between different formulations and ideally correlate with the in vivo performance (In Vitro-In Vivo Correlation, IVIVC).[2][15][16]

Protocol: In Vitro Release Testing using USP Apparatus 4 (Flow-Through Cell)

This protocol describes a method suitable for evaluating the release from microsphere or suspension-based LAI formulations.

Materials:

-

USP Apparatus 4 (Flow-Through Cell)

-

LAI formulation

-

Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4 with 0.02% Tween 80 to ensure sink conditions)

-

HPLC system for drug quantification

Procedure:

-

Cell Preparation: Place a known amount of the LAI formulation into the flow-through cell. Glass beads may be used to ensure uniform flow of the release medium.

-

Apparatus Setup: Assemble the flow-through cell and connect it to the USP Apparatus 4 system.

-

Release Study Initiation: Pump the pre-warmed (37°C) release medium through the cell at a constant flow rate. The flow rate should be selected based on the desired release duration and the solubility of the drug.

-

Sample Collection: Collect the eluate at predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily for the expected duration of release).

-

Sample Analysis: Analyze the drug concentration in each collected sample using a validated HPLC method.

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release profile as a function of time.

In Vivo Preclinical Evaluation

Animal models are essential for evaluating the pharmacokinetic profile, efficacy, and safety of LAI formulations before human clinical trials.[17][18][19]

3.1. Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug released from the LAI formulation.

Protocol: In Vivo Pharmacokinetic Study in Rats

Materials:

-

LAI formulation

-

Appropriate animal model (e.g., Sprague-Dawley rats)

-

Syringes and needles for administration

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Analytical method for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week prior to the study.

-

Dose Administration: Administer a single dose of the LAI formulation to each animal via the intended route (e.g., intramuscular or subcutaneous).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 1, 4, 8, 24, 48, 72 hours, and then weekly for the expected duration of release).[20]

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Sample Analysis: Analyze the drug concentration in the plasma samples using a validated bioanalytical method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[21]

Table 3: Representative Preclinical Pharmacokinetic Parameters for an LAI Formulation

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 150 ± 25 | ng/mL |

| Tmax | 24 ± 8 | hours |

| AUC(0-t) | 15000 ± 2500 | ng*h/mL |

| Apparent Half-life | 200 ± 50 | hours |

3.2. Biocompatibility and Toxicity Studies

Biocompatibility testing ensures that the formulation does not cause adverse local or systemic reactions.[22][23][24] These studies are typically conducted in accordance with ISO 10993 guidelines.

Key Biocompatibility and Toxicity Assessments:

-

Cytotoxicity: In vitro assays to evaluate the potential of the formulation to cause cell death.[25]

-

Sensitization: Assays to assess the potential for the formulation to cause an allergic reaction.[22]

-

Irritation: Evaluation of local irritation at the injection site.[25]

-

Acute Systemic Toxicity: Assessment of immediate adverse effects following a single dose.[26]

-

Subchronic and Chronic Toxicity: Evaluation of the effects of long-term exposure to the formulation.[22]

-

Hemocompatibility: Assessment of the interaction of the formulation with blood components if there is a risk of intravenous exposure.[24]

-

Genotoxicity: Evaluation of the potential for the formulation to damage genetic material.[24]

Stability Studies

Stability testing is performed to ensure that the quality, safety, and efficacy of the LAI formulation are maintained throughout its shelf life.[27] Studies should be conducted according to ICH guidelines.[28]

Protocol: Accelerated Stability Study

Materials:

-

LAI formulation in its final container closure system

-

Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)[28]